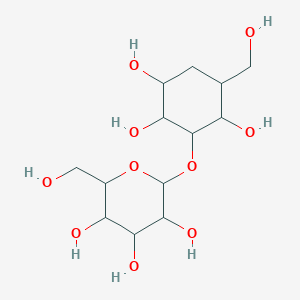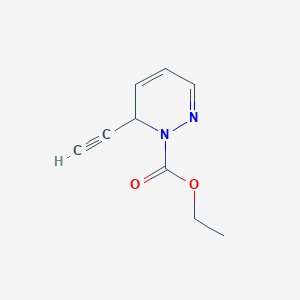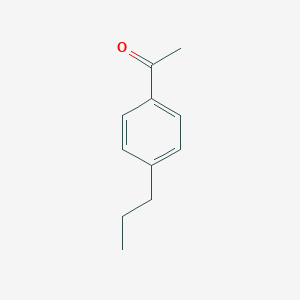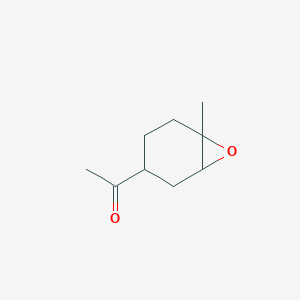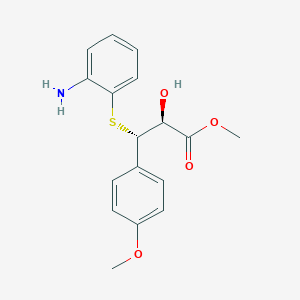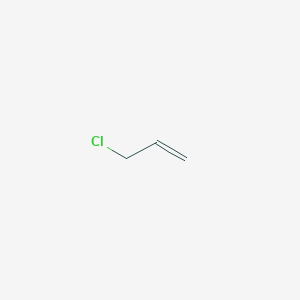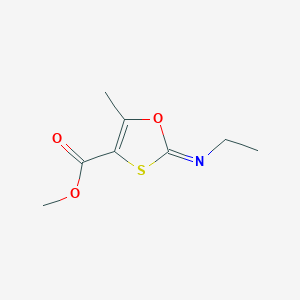![molecular formula C13H20O B124597 3-[4-(2-甲基丙基)苯基]丙-1-醇 CAS No. 147598-21-8](/img/structure/B124597.png)
3-[4-(2-甲基丙基)苯基]丙-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[4-(2-Methylpropyl)phenyl]propan-1-ol” is a chemical compound with the CAS Number: 147598-21-8 . It has a molecular weight of 192.3 and its IUPAC name is 3-(4-isobutylphenyl)-1-propanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[4-(2-Methylpropyl)phenyl]propan-1-ol” is 1S/C13H20O/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14/h5-8,11,14H,3-4,9-10H2,1-2H3 . This indicates that the compound has 13 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“3-[4-(2-Methylpropyl)phenyl]propan-1-ol” is a liquid at room temperature . The compound is stored at room temperature .作用机制
The exact mechanism of action of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol is not fully understood. However, it is believed to act as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol are similar to those of other NSAIDs. It has been shown to reduce inflammation, pain, and fever. However, unlike other NSAIDs, it does not have significant effects on platelet aggregation.
实验室实验的优点和局限性
One of the major advantages of using 3-[4-(2-Methylpropyl)phenyl]propan-1-ol in lab experiments is its chiral nature. It can be used as a chiral auxiliary in asymmetric synthesis, which can lead to the production of highly enantioselective compounds. However, one of the limitations of using this compound is its potential toxicity. It can cause liver damage and gastrointestinal problems if used in high doses.
未来方向
There are several future directions for the research on 3-[4-(2-Methylpropyl)phenyl]propan-1-ol. One of the major areas of research is its potential use as a chiral auxiliary in the synthesis of new drugs and pharmaceuticals. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 3-[4-(2-Methylpropyl)phenyl]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its use as a chiral auxiliary in asymmetric synthesis and its potential as an anti-inflammatory drug. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
合成方法
The synthesis of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol can be achieved through several methods, including the reaction of 2-methylpropylbenzene with propylene oxide in the presence of a catalyst such as sulfuric acid. Another method involves the reduction of 4-(2-Methylpropyl)acetophenone using sodium borohydride in ethanol.
科学研究应用
药物研究和质量控制
该化合物被认为是药物二级标准和认证参考物质,主要用于药物研究的质量控制测试。 它在分析方法中用作标准,以确保药品在释放测试期间的准确性和一致性 .
有机合成
在有机合成中,3-[4-(2-甲基丙基)苯基]丙-1-醇用作起始试剂或中间体。 它的结构有利于修饰,可以参与自由基溴化、亲核取代和氧化等反应,这些反应是构建复杂有机分子的基础 .
分析化学
作为认证参考物质,该化合物在分析化学中用于定性和定量分析的校准。 它有助于分析方法的开发和验证过程,确保分析仪器的可靠性 .
食品饮料质量控制
该化合物也适用于食品饮料行业进行质量控制测试。 它可用作标准来识别和量化食品饮料产品中的化合物,确保其符合安全和质量标准 .
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14/h5-8,11,14H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAIHGYUKITHLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631170 |
Source


|
| Record name | 3-[4-(2-Methylpropyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147598-21-8 |
Source


|
| Record name | 3-[4-(2-Methylpropyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



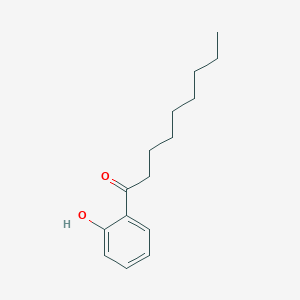
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)

